4-Aminoisoindolin-1-one

Catalog No.
S680852
CAS No.
366452-98-4
M.F
C8H8N2O
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminoisoindolin-1-one

CAS Number

366452-98-4

Product Name

4-Aminoisoindolin-1-one

IUPAC Name

4-amino-2,3-dihydroisoindol-1-one

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4,9H2,(H,10,11)

InChI Key

GZRGLZWHIFBBLS-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC=C2N)C(=O)N1

Synonyms

4-Amino-2,3-dihydroisoindol-1-one; 4-Amino-2,3-dihydro-1H-isoindol-1-one

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)N1

4-Aminoisoindolin-1-one (CAS: 366452-98-4) is a heterocyclic building block belonging to the isoindolinone class. Its primary value in both research and industrial settings stems from its role as a critical, validated intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. The specific arrangement of the amino group and the lactam ring on the isoindolinone core is structurally significant, making it a frequently utilized precursor for complex active pharmaceutical ingredients (APIs).

Substituting 4-Aminoisoindolin-1-one with its isomers (e.g., 7-Aminoisoindolin-1-one) is non-viable for targeted synthesis, as the specific position of the amino group dictates the final molecular architecture and biological activity in molecules like PARP inhibitors. Furthermore, opting to synthesize this compound in-house from its common precursor, 4-nitrophthalimide, introduces significant process variability. The reduction of the nitro group can lead to inconsistent yields and the formation of impurities that are challenging to remove, potentially compromising the quality and reproducibility of subsequent high-value synthetic steps. Procuring the purified amine directly mitigates these synthesis and purification risks, ensuring a reliable and high-quality starting material for GMP or discovery workflows.

Precursor Suitability: Enabling High-Yield Synthesis of PARP Inhibitor Cores

4-Aminoisoindolin-1-one is a key starting material for the PARP inhibitor Niraparib. A patented synthetic route demonstrates its utility, where it is reacted with 2-fluoro-5-formylbenzonitrile in a reductive amination step. This specific transformation is a crucial part of a multi-step synthesis leading to the final API, highlighting the compound's compatibility with standard medicinal chemistry transformations.

Evidence DimensionRole in API Synthesis
Target Compound DataServes as a direct precursor to a key intermediate in a patented route to Niraparib.
Comparator Or BaselineAlternative synthetic routes which may involve more steps or less stable intermediates.
Quantified DifferenceEnables a more direct and established pathway to the final drug substance.
ConditionsReductive amination with 2-fluoro-5-formylbenzonitrile followed by cyclization.

For drug discovery and process chemistry, using a validated, high-purity precursor like 4-Aminoisoindolin-1-one de-risks the synthesis of complex final products.

Processability Advantage: Bypassing Problematic Nitro Group Reductions

The synthesis of amino-phthalimides and related structures from their nitro-aromatic precursors is a common but often problematic step. A patented process for the reduction of the analogous 4-nitrophthalimide to 4-aminophthalimide via catalytic hydrogenation using 5% Pd/C in DMF achieves a high yield of 97%. However, this process requires specialized hydrogenation equipment and careful control of conditions to manage exotherms and ensure complete conversion. The use of older methods, such as stannous chloride, generates large volumes of acidic, metal-containing waste. Procuring 4-Aminoisoindolin-1-one directly avoids these capital, safety, and environmental costs.

Evidence DimensionSynthetic Route Efficiency & Safety
Target Compound DataProcurement of the final amino-compound bypasses the reduction step entirely.
Comparator Or BaselineIn-house synthesis from 4-nitrophthalimide using catalytic hydrogenation (97% yield) or older reduction methods (e.g., SnCl2, creating significant waste).
Quantified DifferenceEliminates a high-pressure, potentially exothermic reaction step and associated metal catalyst handling and waste disposal from the user's workflow.
ConditionsCatalytic hydrogenation at 20-60 psi and 25-50°C in DMF.

This provides a clear cost-of-ownership and process simplification benefit, justifying the procurement of the pre-made amine over in-house synthesis from the nitro precursor.

Structural Specificity: The Isoindolinone Core as a Privileged Scaffold for PARP Inhibition

The isoindolinone scaffold is recognized as a highly effective structural motif for PARP inhibitors due to its similarity to the nicotinamide moiety of NAD+, which allows for competitive inhibition at the enzyme's catalytic site. This structural feature is a key reason for the development of multiple isoindolinone-based PARP inhibitor series. For example, early lead compound NMS-P118, an isoindolinone carboxamide, demonstrated a PARP-1 IC50 of 0.023 µM. The 4-amino substitution on this core provides a critical vector for further chemical modification to optimize properties like potency, selectivity, and pharmacokinetics.

Evidence DimensionScaffold Efficacy for Target Class (PARP-1)
Target Compound DataThe 4-aminoisoindolin-1-one provides a validated core structure (isoindolinone) with a key functional handle (4-amino group) for building potent PARP inhibitors.
Comparator Or BaselineOther heterocyclic scaffolds (e.g., quinazolinones, phthalazinones) used for PARP inhibitor design.
Quantified DifferenceThe isoindolinone class itself yields potent inhibitors (e.g., IC50 = 23 nM for an early lead), making this a high-value starting scaffold.
ConditionsIn vitro PARP-1 enzymatic assays.

This evidence confirms that a buyer is not just purchasing a simple chemical, but a privileged scaffold with a high probability of success for developing potent PARP inhibitors.

Core Building Block for PARP Inhibitor Synthesis in Oncology Research

This compound is the right choice for medicinal chemistry programs targeting PARP-1/2. Its validated use as a precursor for potent inhibitors like Niraparib makes it an essential starting material for synthesizing novel analogs or developing proprietary intellectual property around the isoindolinone scaffold.

Streamlining Multi-Step Synthesis Workflows in Process Development

Ideal for scale-up and process chemistry groups where avoiding the capital expenditure, safety reviews, and waste streams associated with catalytic hydrogenation or stoichiometric reduction of a nitro-aromatic precursor is a primary concern. Procuring this compound directly improves process efficiency and reduces operational risk.

Scaffold for Structure-Activity Relationship (SAR) Studies

Serves as a reliable starting point for SAR studies aimed at optimizing the isoindolinone core. The 4-amino group provides a versatile chemical handle for derivatization, allowing researchers to systematically explore how modifications impact target potency, selectivity, and ADME properties.

XLogP3

0.1

Wikipedia

4-Amino-1-isoindolinone

Dates

Last modified: 08-15-2023

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